molecular formula C17H16BrN5O2 B2794633 3-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 1005292-27-2

3-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No.: B2794633
CAS No.: 1005292-27-2
M. Wt: 402.252
InChI Key: WRAHHRIUCLLDLA-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a bromine atom at the 3-position and a tetrazole ring linked via a methylene group. The tetrazole is further substituted with a 4-ethoxyphenyl group.

Properties

IUPAC Name

3-bromo-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c1-2-25-15-8-6-14(7-9-15)23-16(20-21-22-23)11-19-17(24)12-4-3-5-13(18)10-12/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAHHRIUCLLDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Bromination: The benzamide ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The ethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

3-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to interact with active sites of enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Core Modifications

(a) Tetrazole vs. Triazole Derivatives
  • Bromuconazole (1-((4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl)methyl)-1H-1,2,4-triazole): A triazole-containing fungicide. Unlike the tetrazole in the target compound, triazoles exhibit distinct hydrogen-bonding capabilities and metabolic pathways. Bromuconazole’s furanyl and dichlorophenyl groups enhance lipophilicity, whereas the ethoxyphenyl group in the target compound may improve solubility .
  • Flusilazole (1-((bis(4-fluorophenyl)methylsilyl)methyl)-1H-1,2,4-triazole): Another triazole fungicide.
(b) Tetrazole vs. Benzoxazole Derivatives
  • 3-Bromo-4-Methoxy-N-[2-(3-Methylphenyl)-1,3-Benzoxazol-5-yl]Benzamide : Replaces the tetrazole with a benzoxazole ring. Benzoxazoles are rigid, planar systems that may enhance π-π stacking but reduce hydrogen-bonding capacity compared to tetrazoles. The methoxy group at the 4-position (vs. ethoxy in the target compound) could lower steric hindrance .

Substituent Effects

(a) Halogen Positioning
  • 5-Bromo-N-[1-[(3-Chlorophenyl)Methyl]-1,2,4-Triazol-3-yl]Thiophene-2-Sulfonamide: The bromine is on a thiophene ring rather than a benzamide.
  • Methyl 3-[[4-(4-Bromo-2-Formylphenoxy)-6-(4-Methoxyphenoxy)-1,3,5-Triazin-2-yl]Amino]Benzoate: Features a triazine core with bromine at the 4-position. Triazines are electron-deficient, enabling nucleophilic substitutions less feasible in tetrazoles. The formyl group introduces reactivity absent in the target compound .
(b) Alkoxy Group Variations
  • Flufenprox (1-(4-Chlorophenoxy)-3-((2-(4-Ethoxyphenyl)-3,3,3-Trifluoropropoxy)Methyl)Benzene): Shares the 4-ethoxyphenyl motif but incorporates a trifluoropropoxy chain. Fluorine atoms increase metabolic stability and lipophilicity, whereas the target compound’s ethoxy group balances polarity and steric effects .

Physicochemical and Spectroscopic Comparisons

  • NMR Data :

    • The target compound’s tetrazole-linked methylene group would resonate near δ 4.3–5.0 ppm (similar to methylene protons in 1H-tetrazole derivatives ).
    • In contrast, triazole derivatives (e.g., compound 9o in ) show aromatic protons at δ 7.2–7.5 ppm, while benzoxazoles exhibit downfield shifts (δ 7.5–8.2 ppm) due to ring current effects .
  • Solubility : Tetrazoles (pKa ~ 4.9) are more acidic than triazoles (pKa ~ 8–10), enhancing water solubility at physiological pH. The ethoxyphenyl group further modulates hydrophobicity compared to methoxy or halogenated aryl groups .

Biological Activity

3-bromo-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects and mechanisms of action, supported by case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H18BrN5O\text{C}_{16}\text{H}_{18}\text{BrN}_5\text{O}

This structure consists of a benzamide core substituted with a bromine atom and a tetrazole moiety linked to a 4-ethoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
3-bromo-N-{[1-(4-ethoxyphenyl)-...25E. coli
3-bromo-N-{[1-(4-ethoxyphenyl)-...50S. aureus
3-bromo-N-{[1-(4-ethoxyphenyl)-...12.5S. typhi

MIC: Minimum Inhibitory Concentration

These findings indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

In vitro studies have also explored the anticancer properties of similar benzamide derivatives. For example, certain compounds have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
3-bromo-N-{[1-(4-ethoxyphenyl)-...15MCF-7 (Breast Cancer)
3-bromo-N-{[1-(4-ethoxyphenyl)-...20HeLa (Cervical Cancer)

IC50: Half-maximal Inhibitory Concentration

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The tetrazole moiety could facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : The ethoxyphenyl group may enhance binding affinity to various receptors involved in cellular signaling pathways.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • A study by Liu et al. (2020) synthesized a series of benzamide derivatives and evaluated their antimicrobial activity against Staphylococcus aureus. One derivative exhibited an MIC value significantly lower than standard antibiotics, indicating superior potency.
  • Another research effort focused on the anticancer effects of substituted benzamides against breast cancer cell lines. The results revealed that certain modifications led to enhanced cytotoxicity compared to the parent compound.

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